![molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3](/img/structure/B1337349.png)

Imidazo[1,2-A]pyridine-7-methanol

Vue d'ensemble

Description

Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine-7-methanol has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyridine-7-methanol consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridine-7-methanol has a molecular weight of 148.16 . It is a solid at room temperature .Applications De Recherche Scientifique

Optoelectronic Devices

- Field : Materials Science

- Application : Imidazo[1,2-a]pyridines are used as blue-emitting materials in optoelectronic devices .

- Method : The compounds are synthesized and studied for their optical and electrochemical properties .

- Results : The compounds exhibited excellent thermal stability surpassing 355 °C and showed good electroluminescence performance .

Microwave Irradiation

- Field : Organic Chemistry

- Application : Imidazo[1,2-a]pyridines are synthesized under microwave irradiation .

- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones .

- Results : The method is fast, clean, high yielding, simple to work up, and environmentally benign .

Drug Development

- Field : Pharmaceutical Chemistry

- Application : Imidazo[1,2-a]pyridines have potent medicinal properties and are used in drug development .

- Method : Novel methods for the synthesis and functionalization of Imidazo[1,2-a]pyridines are being researched .

- Results : The research is ongoing, and the results are not yet fully available .

Safety And Hazards

Orientations Futures

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453332 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-7-methanol | |

CAS RN |

342613-80-3 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

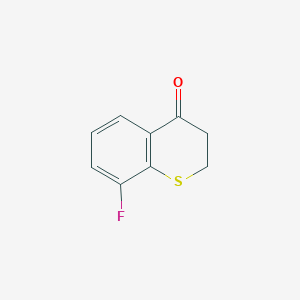

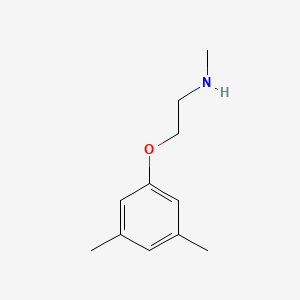

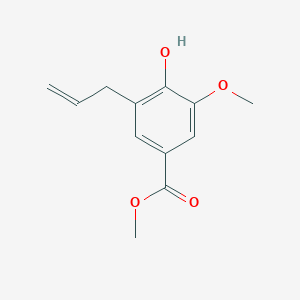

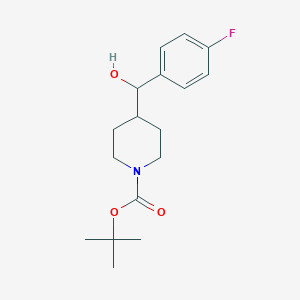

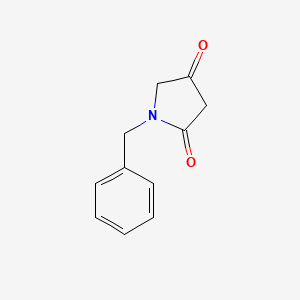

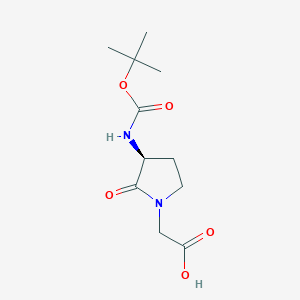

Synthesis routes and methods I

Procedure details

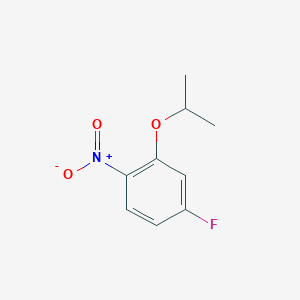

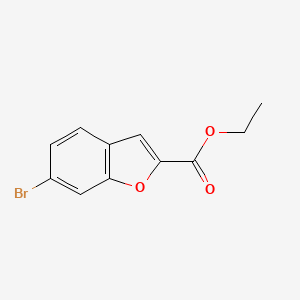

Synthesis routes and methods II

Procedure details

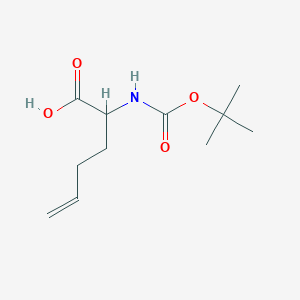

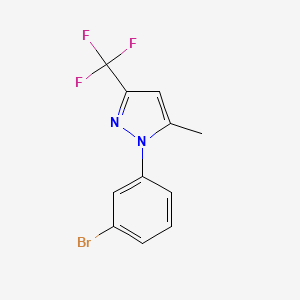

Synthesis routes and methods III

Procedure details

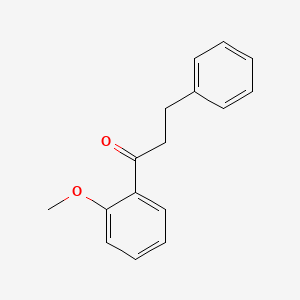

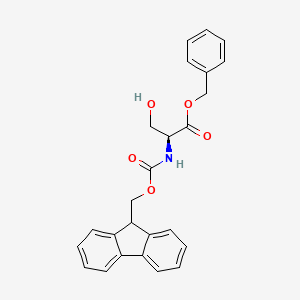

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.